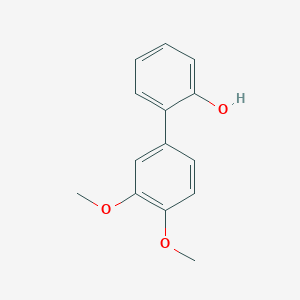

2-(3,4-Dimethoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-8-7-10(9-14(13)17-2)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNJXSFFPIIXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653507 | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177240-21-9 | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenol can be synthesized through several methods. One common method involves the reaction of veratraldehyde with peracetic acid, followed by hydrolysis with potassium hydroxide in aqueous alcohol. The reaction mixture is then concentrated, acidified, and extracted with ether to obtain the compound .

Industrial Production Methods

In industrial settings, the synthesis of 3,4-dimethoxyphenol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

3,4-Dimethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(3,4-Dimethoxyphenyl)phenol, differing primarily in substituents or functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Differences |

|---|---|---|---|---|

| This compound | C₁₄H₁₄O₃ | 230.26 | Phenol, dimethoxy | Reference compound |

| 3,4-Dimethoxyphenol | C₈H₁₀O₃ | 166.16 | Phenol, dimethoxy | Single aromatic ring; higher polarity |

| 2-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-benzenemethanol | C₁₈H₂₂O₆ | 334.37 | Benzyl alcohol, multiple methoxy | Additional hydroxyl and methoxy groups |

| 3-(3,4-Dimethoxyphenyl)pentan-2-one | C₁₃H₁₈O₃ | 222.28 | Ketone, dimethoxy | Aliphatic chain with ketone functionality |

| 1-(3,4-Dimethoxyphenyl)-2-phenylethanol | C₁₆H₁₈O₃ | 258.31 | Secondary alcohol, dimethoxy | Ethanol bridge; lower acidity |

Physicochemical Properties

- Solubility: this compound is less polar than 3,4-Dimethoxyphenol (single-ring analog) due to its biphenyl structure, leading to reduced water solubility but enhanced lipophilicity . Compounds with hydroxyl groups (e.g., benzyl alcohol in ’s compound 3) exhibit higher solubility in polar solvents compared to purely aromatic analogs .

- Acidity: The phenolic -OH group in this compound is more acidic (pKa ~10) than the secondary alcohol in 1-(3,4-Dimethoxyphenyl)-2-phenylethanol (pKa ~15–16) due to resonance stabilization of the phenoxide ion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.